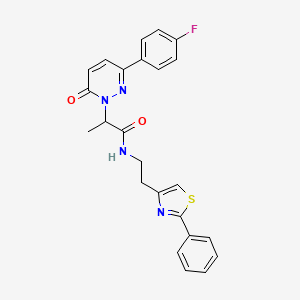

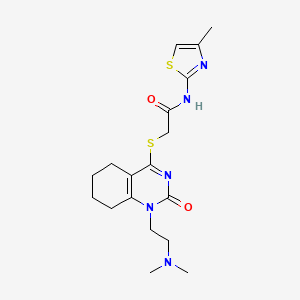

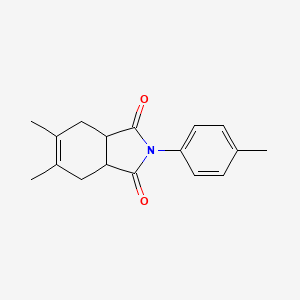

![molecular formula C18H10N4 B2738998 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine CAS No. 66215-08-5](/img/structure/B2738998.png)

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is a complex compound with a molecular formula of C18H10N4 . It has an average mass of 282.299 Da and a monoisotopic mass of 282.090546 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines, involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thiones, followed by a reaction with benzyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is complex, with a large aromatic system and multiple nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as triazines and tetrazines, often involve inverse electron-demand Diels–Alder reactions . These reactions can lead to the formation of mono-, di-, and triazines with functional substituents from both the initial azine and the dienophile .Wissenschaftliche Forschungsanwendungen

Reaction with 2-(2-Aminoethyl)pyridine

PAAT was formed by a reaction of 2-(2-aminoethyl)pyridine and acenaphthenequinone in the presence of ZnCl2 . This reaction led to the formation of a new compound, which was further investigated for its redox properties .

Redox Properties Investigation

The redox properties of the compound formed from the reaction of PAAT with 2-(2-aminoethyl)pyridine were investigated using voltammetry . The measured potential values for reduction and oxidation peaks correspond to acenaphthene-based ligands .

Synthesis of 9-(alkylthio)-Acenaphtho Derivatives

PAAT is used in the synthesis of 9-(alkylthio)-Acenaphtho derivatives . These derivatives have been reported to have antitumor properties .

Cytotoxic Activity

Some of the derivatives of PAAT have shown cytotoxic activity against different human cancerous cell lines . This makes PAAT a potential candidate for the development of new anticancer drugs .

Molecular Docking Studies

Molecular docking studies have been performed on PAAT and its derivatives to confirm their apoptosis-inducing activity via the Bcl-2 protein . The outcomes of these studies can be helpful in future targeting of Bcl-2 with the aim of developing apoptosis-inducing agents .

Interaction with Double Stranded DNA

Development of a QSAR equation indicated that electron withdrawing groups on the pyridine ring promoted the interaction with double stranded DNA .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

13-pyridin-2-yl-11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4/c1-2-10-19-14(9-1)18-20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(16)21-22-18/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZLITGWKYIHSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

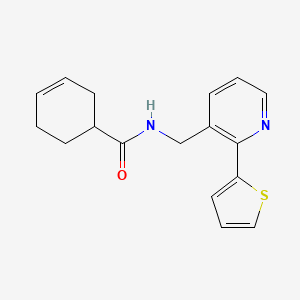

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)

![2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2738934.png)